molecular formula C78H126N30O18S4 B549172 Iseganan CAS No. 257277-05-7

Iseganan

Cat. No. B549172
M. Wt: 1900.3 g/mol
InChI Key: GUCYBPFJNGVFEB-XELKFLSISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iseganan is a synthetic analog of a peptide, and with broad-spectrum antimicrobial activity. It is under development for the prevention of oral mucositis from chemotherapy and radiation therapy.

Scientific Research Applications

Antimicrobial Agent in Oral Mucositis

Iseganan HCl, an antimicrobial peptide, has been explored for its potential in preventing oral mucositis, a severe side effect of chemotherapy and radiation therapy. It demonstrates rapid bactericidal activity, resistance against observed resistance and cross-resistance, and stability in biological fluids. Clinical trials indicate that Iseganan reduces the occurrence of oral mucositis and alleviates related symptoms like mouth and throat pain and difficulty swallowing. Its topical oral administration contributes to its good tolerance due to minimal systemic absorption (Bellm et al., 2002).

Ventilator-Associated Pneumonia Prevention

A randomized double-blind trial evaluated the efficacy of Iseganan for preventing ventilator-associated pneumonia (VAP). However, the study found that Iseganan did not significantly improve outcomes in patients on prolonged mechanical ventilation (Kollef et al., 2006).

Efficacy in Reducing Stomatitis

A study assessing the efficacy and safety of Iseganan in preventing ulcerative oral mucositis (UOM) after stomatotoxic therapy showed no significant difference between Iseganan and placebo in reducing stomatitis, UOM, or its clinical sequelae (Giles et al., 2004).

Potential Treatment for Respiratory Infection

Iseganan (IB-367) is under development for potential treatment of respiratory infections and pneumonia, owing to its ability to kill a broad spectrum of bacteria and fungi, including those resistant to conventional antimicrobial drugs (Toney, 2002).

Antimicrobial Activity Against Plant Pathogens

Research on the antibacterial activity of Iseganan against plant pathogenic bacteria from the species Pectobacterium carotovorum and Pectobacterium chrysanthemi indicates its potential application in plant protection (Kamysz et al., 2005).

Oral Microflora Management in Chemotherapy Patients

Iseganan HCl oral solution significantly reduces total oral aerobic bacterial, streptococcal, and yeast load in chemotherapy patients, suggesting its potential as an oral antimicrobial agent (Elad et al., 2012).

Use in Radiotherapy for Head-and-Neck Malignancy

A trial evaluating Iseganan for preventing radiotherapy-associated oral mucositis in head-and-neck cancer patients concluded that it was safe but did not significantly reduce the risk for developing ulcerative oral mucositis relative to placebo (Trotti et al., 2004).

properties

CAS RN

257277-05-7

Product Name

Iseganan

Molecular Formula

C78H126N30O18S4

Molecular Weight

1900.3 g/mol

IUPAC Name

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide

InChI

InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1

InChI Key

GUCYBPFJNGVFEB-XELKFLSISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N

SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Antibacterial.

Other CAS RN

257277-05-7

sequence

H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2

source

Synthetic

storage

-20°C

synonyms

Antimicrobial peptide IB-367;  Iseganan [INN];  UNII-Q9SAI36COS;  Q9SAI36COS;  CHEMBL2110753; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iseganan
Reactant of Route 2
Iseganan
Reactant of Route 3
Iseganan
Reactant of Route 4
Iseganan
Reactant of Route 5
Iseganan
Reactant of Route 6
Iseganan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.